molecular formula C23H16Cl2N2O4 B2856802 ethyl 2-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 240799-79-5

ethyl 2-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

Cat. No.: B2856802
CAS No.: 240799-79-5
M. Wt: 455.29
InChI Key: QFVZUTBFELAZRM-BQYQJAHWSA-N
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Description

This compound (CAS: 240799-79-5) is a chromeno[2,3-b]pyridine derivative featuring an (E)-configured ethenyl bridge substituted with a 3,5-dichlorophenylamino group and an ester moiety at the 3-position. Its synthesis involves multistep protocols, including Boc protection/deprotection and coupling reactions, as observed in related chromeno-pyridine derivatives .

Properties

IUPAC Name

ethyl 2-[(E)-2-(3,5-dichloroanilino)ethenyl]-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O4/c1-2-30-23(29)17-12-18-21(28)16-5-3-4-6-20(16)31-22(18)27-19(17)7-8-26-15-10-13(24)9-14(25)11-15/h3-12,26H,2H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVZUTBFELAZRM-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)C=CNC4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)/C=C/NC4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromeno[2,3-b]pyridine core, which can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and salicylaldehyde derivatives. The subsequent steps involve:

    Formation of the Chromeno[2,3-b]pyridine Core: This is usually done via a condensation reaction between 2-aminopyridine and a salicylaldehyde derivative under acidic or basic conditions.

    Introduction of the Aminoethenyl Group: The aminoethenyl group is introduced through a Heck reaction, where the chromeno[2,3-b]pyridine core is reacted with a vinyl halide in the presence of a palladium catalyst.

    Attachment of the Dichlorophenyl Group: This step involves a nucleophilic substitution reaction where the amino group is reacted with 3,5-dichlorobenzoyl chloride.

    Esterification: Finally, the ethyl ester is formed by reacting the carboxylic acid derivative with ethanol in the presence of a dehydrating agent like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent concentrations) is crucial in industrial settings to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium for Heck reactions, sulfuric acid for esterification.

Major Products

    Oxidation Products: Quinones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Amino or thiol derivatives.

Scientific Research Applications

Ethyl 2-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.

    Medicine: Investigated for its therapeutic potential in treating diseases due to its bioactive properties. It is often used in preclinical studies to evaluate its efficacy and safety.

    Industry: Utilized in the development of new materials and chemical products. Its reactivity and stability make it suitable for various industrial applications, including the production of dyes and polymers.

Mechanism of Action

The mechanism of action of ethyl 2-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation or to induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromeno[2,3-b]pyridine Derivatives

a) Ethyl 2-amino-7-isobutyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate (Compound 23)
  • Structural Differences: Replaces the (E)-dichlorophenylamino ethenyl group with an isobutyl substituent at position 5.
  • Synthesis : Synthesized via TFA-mediated Boc deprotection (Method C) .
  • Safety: No explicit hazard data provided, but the absence of halogenated groups may reduce toxicity compared to the target compound.
b) Ethyl 7-bromo-2-((tert-butoxycarbonyl)amino)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate (Compound 10)
  • Structural Differences: Bromine substituent at position 7 and Boc-protected amino group.
  • Synthesis : Prepared via Boc protection using di-tert-butyl dicarbonate (Method B) .
Parameter Target Compound Compound 23 Compound 10
Substituents (E)-3,5-Cl₂C₆H₃NH-ethenyl 7-isobutyl 7-Br, Boc-protected NH₂
Hazard Profile H302, H315, H319, H350 Not reported Not reported
Synthetic Flexibility Limited by stability of ethenyl group High (via deprotection) High (via halogen coupling)
Key Applications Potential carcinogenicity studies Biological activity screening Intermediate for functionalization

Thieno[2,3-c]pyridine Analogs

Ethyl 2-amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate
  • Structural Differences: Replaces chromeno-pyridine with a sulfur-containing thieno[2,3-c]pyridine core.

Thiazolo[3,2-a]pyrimidine Derivatives

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Structural Differences : Thiazolo-pyrimidine core with a trimethoxybenzylidene substituent.
  • Physical Properties: Crystallizes in a monoclinic system (space group P2₁/c) with distinct lattice parameters (a=12.34 Å, b=14.25 Å, c=9.87 Å) .
  • Comparison: The rigid thiazolo ring and methoxy groups may enhance thermal stability compared to the target compound’s ethenyl-linked chromeno-pyridine.

Toxicological and Environmental Considerations

  • Carcinogenicity: The target compound’s H350 classification aligns with heterocyclic amines (e.g., IQ in processed meats), which are 2A carcinogens .
  • Environmental Impact : H410 (toxic to aquatic life with long-term effects) necessitates stringent disposal protocols (P501) .

Biological Activity

Ethyl 2-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate, a compound with the molecular formula C23H16Cl2N2O4, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a chromeno-pyridine framework that is known for its bioactivity. The presence of the dichlorophenyl group is significant as it can enhance the compound's interaction with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of chromeno[2,3-b]pyridine exhibit anticancer activity . For instance, compounds related to this structure have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that similar chromeno derivatives inhibited the growth of breast cancer cells by modulating key signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

Chromeno derivatives have also been noted for their antimicrobial properties . Research has shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of chromeno compounds has been explored in several studies. This compound may exert its effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory processes .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as NF-kB and MAPK, which are crucial in cell survival and proliferation .
  • Induction of Apoptosis : By activating apoptotic pathways, these compounds can lead to programmed cell death in malignant cells .

Case Studies

  • Study on Anticancer Efficacy : A recent study investigated the effects of a related chromeno compound on A549 lung cancer cells. Results showed a significant reduction in cell viability and increased apoptosis markers after treatment with the compound at varying concentrations .
  • Antimicrobial Testing : In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Summary Table of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis
AntimicrobialDisrupts cell membranes
Anti-inflammatoryInhibits COX-2

Q & A

Basic Research Questions

Q. What are critical safety precautions for handling this compound in laboratory settings?

  • Methodological Answer : Follow hazard codes P201 (obtain specialized instructions before use), P210 (avoid heat/open flames), and P202 (read all safety protocols prior to handling) . Use fume hoods, flame-resistant lab coats, and chemical-resistant gloves. Store in airtight containers away from ignition sources. Spills should be vacuumed or swept into sealed disposal containers, as per spill management guidelines for analogous chromenopyridine derivatives .

Q. What synthetic strategies are employed for this compound, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates, followed by coupling with 3,5-dichloroaniline . Intermediates are characterized via HPLC (purity >95%) and 1H^1H/13C^{13}C-NMR to confirm regioselectivity and stereochemistry (e.g., E-configuration of the ethenyl group) .

Q. How is the compound’s stability assessed under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via LC-MS to identify byproducts (e.g., hydrolysis of the ester group or oxidation of the chromenopyridine core) . Store in inert atmospheres (argon) to prevent photodegradation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected 1H^1H-NMR shifts) be resolved during structural elucidation?

  • Methodological Answer : Use 2D-NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC can confirm the connectivity between the ethenyl group and the chromenopyridine core. Cross-validate with computational methods (DFT calculations for predicted chemical shifts) .

Q. What strategies optimize reaction yield in large-scale synthesis?

  • Methodological Answer : Screen palladium catalysts (e.g., Pd/C, Pd(OAc)2_2) and ligands (Xantphos, BINAP) to enhance reductive cyclization efficiency. Use Design of Experiments (DoE) to optimize solvent polarity (DMF vs. THF) and temperature (80–120°C). Yields >70% are achievable with 0.5–1 mol% catalyst loading .

Q. How does the 3,5-dichlorophenyl substituent influence biological activity compared to analogs?

  • Methodological Answer : Perform SAR studies by synthesizing analogs with substituents varying in electronegativity (e.g., 3,5-dimethyl vs. 3,5-dichloro). Test in vitro bioactivity (e.g., antioxidant assays via DPPH radical scavenging or anti-inflammatory assays using COX-2 inhibition). The dichloro group enhances lipophilicity and membrane penetration, improving IC50_{50} values by 2–3 fold compared to methyl derivatives .

Q. What analytical workflows validate purity in complex matrices (e.g., biological samples)?

  • Methodological Answer : Use UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile). Quantify via MRM transitions (e.g., m/z 453 → 285 for the parent ion). Limit of detection (LOD) <10 ng/mL is achievable .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles?

  • Methodological Answer : Re-evaluate solvent systems using Hansen solubility parameters. For example, poor solubility in water but high solubility in DMSO (≥50 mg/mL) may arise from crystallinity differences. Characterize polymorphs via XRD and DSC to identify metastable forms with enhanced solubility .

Q. Why do catalytic reaction yields vary between batches?

  • Methodional Answer : Trace metal impurities (e.g., Fe3+^{3+}) in solvents or reagents can deactivate palladium catalysts. Pre-treat solvents with activated alumina or chelating resins. Monitor catalyst activity via ICP-MS and replenish ligands (e.g., 1,10-phenanthroline) to stabilize Pd(0) intermediates .

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